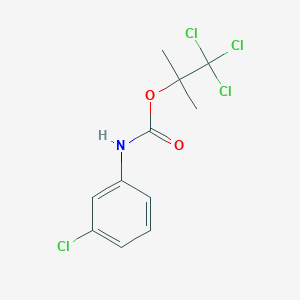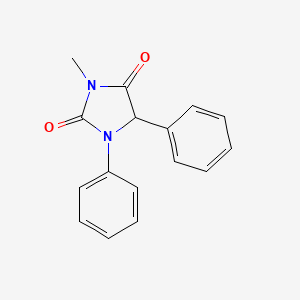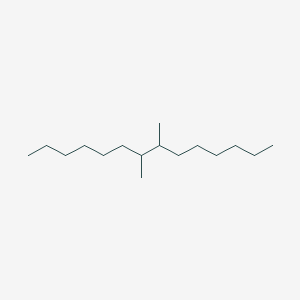
Tetradecane, 7,8-dimethyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetradecane, 7,8-dimethyl is a hydrocarbon compound with the molecular formula C16H34 . It is a branched alkane, specifically a dimethyl derivative of tetradecane. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecane, 7,8-dimethyl can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor with methyl groups. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the alkylation process. The reaction conditions often include elevated temperatures and pressures to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical transformations under controlled conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity.
化学反応の分析
Types of Reactions
Tetradecane, 7,8-dimethyl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alkanes or alkenes.
Substitution: This reaction involves the replacement of one or more hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H2) in the presence of a metal catalyst, such as palladium (Pd) or platinum (Pt).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or alkyl halides in the presence of a catalyst, such as aluminum chloride (AlCl3).
Major Products
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Halogenated alkanes, alkylated alkanes
科学的研究の応用
Tetradecane, 7,8-dimethyl has various applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studied for its potential role in biological systems, including its interactions with cell membranes and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used as a solvent or intermediate in the production of other chemicals, including surfactants, lubricants, and polymers.
作用機序
The mechanism of action of Tetradecane, 7,8-dimethyl involves its interactions with various molecular targets and pathways. As a hydrocarbon, it can interact with lipid membranes, affecting their fluidity and permeability. Additionally, it can participate in chemical reactions that modify its structure and properties, leading to the formation of new compounds with different biological or chemical activities.
類似化合物との比較
Similar Compounds
Tetradecane: A straight-chain alkane with the formula .
Hexadecane: A straight-chain alkane with the formula .
Pentadecane: A straight-chain alkane with the formula .
Uniqueness
Tetradecane, 7,8-dimethyl is unique due to its branched structure, which imparts different physical and chemical properties compared to its straight-chain counterparts. The presence of methyl groups at the 7th and 8th positions can influence its reactivity, boiling point, and interactions with other molecules.
特性
CAS番号 |
2801-86-7 |
|---|---|
分子式 |
C16H34 |
分子量 |
226.44 g/mol |
IUPAC名 |
7,8-dimethyltetradecane |
InChI |
InChI=1S/C16H34/c1-5-7-9-11-13-15(3)16(4)14-12-10-8-6-2/h15-16H,5-14H2,1-4H3 |
InChIキー |
ADQGKNVLGXQIRL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)C(C)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



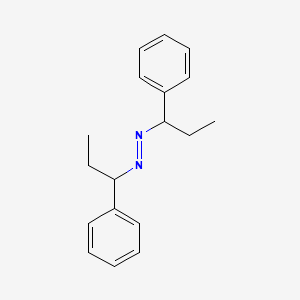
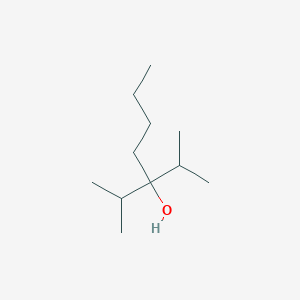
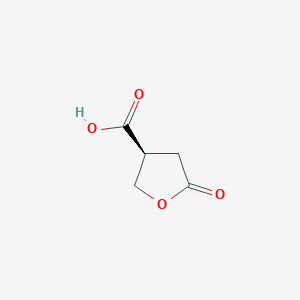
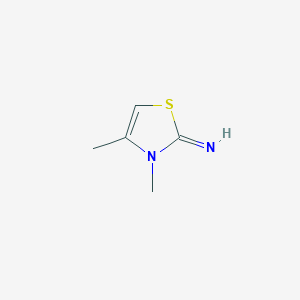
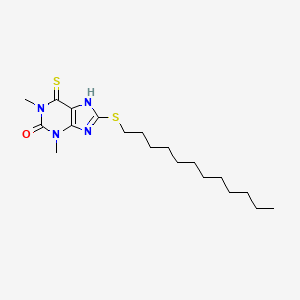
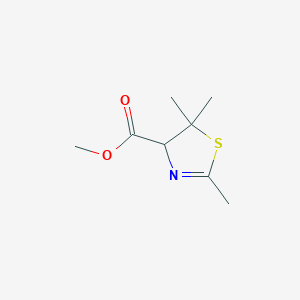
![ethyl (4E)-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B14736511.png)
![Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate](/img/structure/B14736523.png)
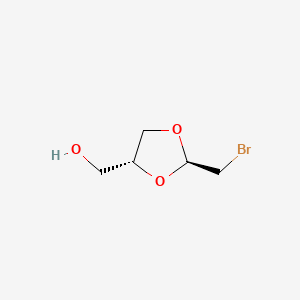
![2-Chloro-6-[(dimethylamino)methyl]-4-octylphenol](/img/structure/B14736534.png)
